molecular formula C7H5F2IS B14028729 (2,3-Difluoro-4-iodophenyl)(methyl)sulfane

(2,3-Difluoro-4-iodophenyl)(methyl)sulfane

Cat. No.: B14028729
M. Wt: 286.08 g/mol
InChI Key: YDIMCXCVYPRUKB-UHFFFAOYSA-N
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Description

(2,3-Difluoro-4-iodophenyl)(methyl)sulfane is an organic compound with the molecular formula C7H5F2IS. It is a solid substance with a unique structure that includes both fluorine and iodine atoms attached to a phenyl ring, along with a methylsulfane group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-4-iodophenyl)(methyl)sulfane typically involves the reaction of thioanisole with iodomethane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product[2][2].

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques[2][2].

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-4-iodophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2,3-Difluoro-4-iodophenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-4-iodophenyl)(methyl)sulfane involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by nucleophiles. Additionally, the sulfur atom in the methylsulfane group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Difluoro-4-iodophenyl)(methyl)sulfane is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which imparts distinct reactivity and properties. The combination of these substituents makes it a valuable compound for various applications in organic synthesis and research .

Properties

Molecular Formula

C7H5F2IS

Molecular Weight

286.08 g/mol

IUPAC Name

2,3-difluoro-1-iodo-4-methylsulfanylbenzene

InChI

InChI=1S/C7H5F2IS/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3

InChI Key

YDIMCXCVYPRUKB-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(C=C1)I)F)F

Origin of Product

United States

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